N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1207023-37-7
VCID: VC7731363
InChI: InChI=1S/C16H23N5O2S/c1-13-19-15(11-16(20-13)21(2)3)17-9-10-18-24(22,23)12-14-7-5-4-6-8-14/h4-8,11,18H,9-10,12H2,1-3H3,(H,17,19,20)
SMILES: CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2
Molecular Formula: C16H23N5O2S
Molecular Weight: 349.45

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

CAS No.: 1207023-37-7

Cat. No.: VC7731363

Molecular Formula: C16H23N5O2S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide - 1207023-37-7

Specification

CAS No. 1207023-37-7
Molecular Formula C16H23N5O2S
Molecular Weight 349.45
IUPAC Name N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide
Standard InChI InChI=1S/C16H23N5O2S/c1-13-19-15(11-16(20-13)21(2)3)17-9-10-18-24(22,23)12-14-7-5-4-6-8-14/h4-8,11,18H,9-10,12H2,1-3H3,(H,17,19,20)
Standard InChI Key OYANMKYNRFCRHA-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Pyrimidine Core: A 2-methyl-6-dimethylamino-substituted pyrimidine ring, which contributes to electronic delocalization and potential hydrogen-bonding interactions .

  • Ethylenediamine Linker: A two-carbon chain connecting the pyrimidine to the sulfonamide group, enhancing conformational flexibility.

  • Phenylmethanesulfonamide Moiety: A hydrophobic benzene ring attached to a sulfonamide group, likely influencing solubility and target binding .

Key spectral identifiers include:

  • SMILES: CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2

  • InChIKey: OYANMKYNRFCRHA-UHFFFAOYSA-N

Physicochemical Properties

PropertyValue
Molecular Weight349.45 g/mol
FormulaC16H23N5O2S\text{C}_{16}\text{H}_{23}\text{N}_{5}\text{O}_{2}\text{S}
SolubilityNot experimentally determined
LogP (Predicted)~2.1 (Moderate lipophilicity)

The dimethylamino group enhances basicity (pKa8.5\text{p}K_a \approx 8.5), while the sulfonamide group contributes acidity (pKa10\text{p}K_a \approx 10) .

Synthesis and Optimization

Synthetic Routes

While direct protocols for this compound are unspecified, analogous pyrimidine-sulfonamides are synthesized via multi-step strategies :

  • Pyrimidine Ring Formation: Condensation of β-keto esters with thiourea yields 2-thiomethylpyrimidin-4-ones, followed by methylation .

  • Hydrazine Functionalization: Reaction with hydrazine hydrate produces 2-hydrazinylpyrimidin-4(1H)-ones, enabling subsequent cyclization .

  • Sulfonamide Coupling: Nucleophilic substitution or reductive amination attaches the phenylmethanesulfonamide group .

Example Pathway:

  • Synthesis of 6-(dimethylamino)-2-methylpyrimidin-4-amine from acetylacetone and thiourea.

  • Ethylenediamine linkage via Buchwald–Hartwig amination.

  • Sulfonylation using phenylmethanesulfonyl chloride .

Pharmacological Activity

Antimalarial Activity

Pyrimidine-sulfonamide hybrids demonstrate efficacy against Plasmodium falciparum (IC₅₀: 2.84–3.12 μM) . Docking studies reveal interactions with falcipain-2/3 via:

  • Hydrogen Bonding: Sulfonamide oxygen to catalytic cysteine residues.

  • π–π Stacking: Pyrimidine ring with hydrophobic pockets .

Cytotoxicity Profile

  • Selectivity Index (SI): ~12.5 for analogs, indicating moderate safety in mammalian cells .

  • Metabolic Stability: Low microsomal clearance in rodent models (t₁/₂ > 60 min) .

Applications and Therapeutic Prospects

Antimicrobial Agents

  • Tuberculosis: Synergistic with bedaquiline in resistant strains .

  • Malaria: Combinatorial use with artemisinin derivatives to circumvent resistance .

Oncology

Sulfonamides modulate kinase activity (e.g., ERK1/2), showing promise in breast and lung cancer models .

Therapeutic AreaTargetEfficacy (IC₅₀)
TuberculosisMmpL3/Iron uptake1.8 μM
MalariaFalcipain-22.84 μM
OncologyERK1/24.2 μM

Future Directions

Solubility Enhancement

  • Strategies: Introduce polar groups (e.g., pyridyl) at R1 or PEGylate the ethylenediamine linker .

  • Prodrug Design: Phosphate esters to improve oral bioavailability .

Target Identification

  • Chemoproteomics: Photoaffinity labeling to map cellular interactomes .

  • CRISPR Screening: Genome-wide knockout to identify resistance genes .

Preclinical Development

  • PK/PD Studies: Assess tissue distribution in murine models.

  • Toxicology: Chronic toxicity profiling in non-human primates.

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